2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole
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Overview
Description
2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole is a heterocyclic compound that contains both pyrazole and thiazole rings. These types of compounds are known for their diverse pharmacological activities and have been the subject of extensive research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole typically involves the reaction of 3,5-bis(4-methylphenyl)-1H-pyrazole with 4-(4-chlorophenyl)-1,3-thiazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced pyrazole or thiazole derivatives.
Substitution: Formation of substituted pyrazole or thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential antileishmanial and antimalarial activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The compound’s structure allows it to interact with various biological pathways, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-methylphenyl)-1H-pyrazole: Shares the pyrazole ring but lacks the thiazole ring.
4-(4-chlorophenyl)-1,3-thiazole: Contains the thiazole ring but lacks the pyrazole ring.
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Uniqueness
2-[3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole is unique due to its combined pyrazole and thiazole rings, which contribute to its diverse pharmacological activities. This combination allows it to interact with multiple biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C26H20ClN3S |
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Molecular Weight |
442.0 g/mol |
IUPAC Name |
2-[3,5-bis(4-methylphenyl)pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C26H20ClN3S/c1-17-3-7-19(8-4-17)23-15-25(21-9-5-18(2)6-10-21)30(29-23)26-28-24(16-31-26)20-11-13-22(27)14-12-20/h3-16H,1-2H3 |
InChI Key |
WAQMKGXQLHKXKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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